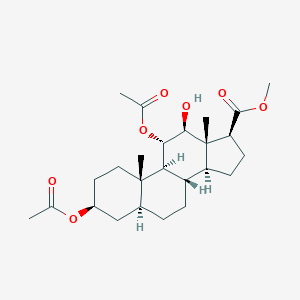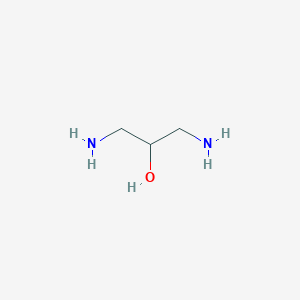
4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene
概要
説明
4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene is a heterocyclic compound with the molecular formula C23H28Br2O and a molecular weight of 480.28 g/mol . It is characterized by the presence of bromine atoms at positions 4 and 5, tert-butyl groups at positions 2 and 7, and dimethyl groups at position 9 on the xanthene core. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene typically involves the bromination of 2,7-di-tert-butyl-9,9-dimethylxanthene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as chloroform or carbon tetrachloride under controlled conditions . The reaction mixture is stirred at room temperature until the desired product is formed, which is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation and crystallization to obtain the compound in high purity .
化学反応の分析
Types of Reactions
4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) in acetone or potassium tert-butoxide (KOtBu) in tert-butanol.
Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are used in the presence of bases like potassium carbonate (K2CO3) in solvents like toluene.
Major Products
科学的研究の応用
4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of complex organic molecules and ligands.
Material Science: In the development of organic electronic materials and polymers.
Medicinal Chemistry: As a precursor for the synthesis of biologically active compounds.
Catalysis: In the preparation of ligands for catalytic reactions.
作用機序
The mechanism of action of 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene primarily involves its role as a building block in organic synthesis. The bromine atoms at positions 4 and 5 are reactive sites that can undergo substitution or coupling reactions, allowing the compound to form various derivatives with different functional groups . These derivatives can interact with specific molecular targets and pathways, depending on their structure and functionalization .
類似化合物との比較
Similar Compounds
2,7-Di-tert-butyl-9,9-dimethylxanthene: Lacks bromine atoms, making it less reactive in substitution reactions.
4,5-Diiodo-2,7-di-tert-butyl-9,9-dimethylxanthene: Similar structure but with iodine atoms instead of bromine, which can affect reactivity and applications.
9,9-Dimethylxanthene: Lacks both tert-butyl and bromine substituents, making it a simpler and less functionalized compound.
Uniqueness
4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene is unique due to the presence of both bromine and tert-butyl groups, which enhance its reactivity and versatility in organic synthesis. The combination of these substituents allows for the formation of a wide range of derivatives with diverse applications in scientific research .
特性
IUPAC Name |
4,5-dibromo-2,7-ditert-butyl-9,9-dimethylxanthene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28Br2O/c1-21(2,3)13-9-15-19(17(24)11-13)26-20-16(23(15,7)8)10-14(12-18(20)25)22(4,5)6/h9-12H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJSJAIHWCFVBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC(=C2)C(C)(C)C)Br)OC3=C1C=C(C=C3Br)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400985 | |
| Record name | 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130525-43-8 | |
| Record name | 4,5-Dibromo-2,7-bis(1,1-dimethylethyl)-9,9-dimethyl-9H-xanthene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130525-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene of interest in organometallic chemistry?
A: this compound serves as a versatile precursor for synthesizing pincer ligands. [, , ] These ligands, characterized by a rigid xanthene backbone and two flanking nitrogen-containing groups, exhibit strong binding affinity to various metal centers. This property renders them suitable for stabilizing reactive metal complexes, crucial for applications in catalysis and materials science.
Q2: How does the structure of the pincer ligand derived from this compound influence its reactivity?
A: The rigid xanthene backbone of the pincer ligand enhances the stability of the resulting metal complexes. [, ] Furthermore, the substituents on the flanking nitrogen atoms can be readily modified, allowing for fine-tuning of the steric and electronic properties of the metal center. For example, researchers have incorporated bulky adamantyl groups [] or the more flexible diisopropylimidazolin-2-imine groups [] to influence the reactivity of the resulting thorium and rare-earth metal complexes, respectively.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-Methoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-7-phenylmethoxy-3,4-dihydroisoquinoline](/img/structure/B154955.png)







